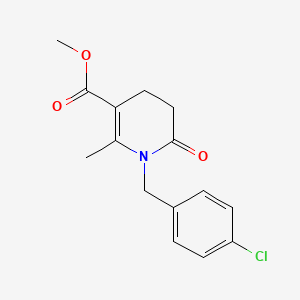

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Descripción

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a substituted tetrahydropyridinecarboxylate derivative characterized by a 4-chlorobenzyl group at position 1, a methyl group at position 2, and a methyl ester at position 2.

Propiedades

IUPAC Name |

methyl 1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-10-13(15(19)20-2)7-8-14(18)17(10)9-11-3-5-12(16)6-4-11/h3-6H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYUWPOLWQZNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(=O)N1CC2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chlorobenzyl chloride, which is then reacted with 2-methyl-3-pyridinecarboxylic acid under basic conditions to form the corresponding ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Functional Groups and Reactivity

The compound contains:

-

A pyridone ring (6-oxo group)

-

A methyl ester (carboxylate group)

-

A 4-chlorobenzyl substituent

These groups suggest potential reactivity in:

-

Ester hydrolysis (acidic/basic conditions)

-

Substitution reactions (chlorobenzyl group)

-

Redox transformations (pyridone ring)

Potential Chemical Transformations

Physical and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆ClNO₃ | |

| Molecular Weight | 293.74 g/mol | |

| Melting Point | 84–86°C | |

| CAS Number | 338748-81-5 |

Research Gaps

The provided sources lack explicit reaction data for this compound. Studies on analogous pyridones suggest potential applications in medicinal chemistry (e.g., enzyme inhibition ), but specific mechanisms or reaction conditions for this molecule remain undocumented.

Structural Comparisons

| Compound | Key Differences |

|---|---|

| 2-Methyl-6-oxo-1,4-dihydro-pyridine | Lacks 4-chlorobenzyl substituent |

| 3-Methyl-2-(4-chlorobenzyl)-pyridin-4(1H)-one | Alternate substituent position |

| Methyl 2-methyl-6-oxo-3-pyridinecarboxylate | Different heterocyclic core |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is being investigated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

1.2 Anticancer Properties

The compound's ability to interact with biological targets suggests potential anticancer applications. Studies have shown that derivatives of pyridinecarboxylates can induce apoptosis in cancer cells. The specific mechanism of action for this compound is under investigation, with initial results indicating promising cytotoxic effects on tumor cell lines.

1.3 Enzyme Inhibition

this compound has been studied for its potential as an enzyme inhibitor. Compounds within this class are known to inhibit key enzymes involved in metabolic pathways relevant to disease states, including cancer and infectious diseases. The specific enzymes targeted by this compound are currently being identified through biochemical assays.

Agricultural Chemistry

2.1 Pesticidal Activity

There is growing interest in the use of this compound as a pesticide or herbicide. Its structural characteristics may confer selective toxicity to pests while being less harmful to beneficial organisms. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.

2.2 Plant Growth Regulation

Research suggests that similar compounds can act as plant growth regulators. This compound may influence plant growth parameters such as root development and flowering time. Studies are ongoing to quantify these effects and determine optimal application rates.

Material Science

3.1 Polymer Synthesis

The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Its ability to form stable bonds with various monomers can lead to the development of new materials with tailored properties for specific applications such as coatings or composites.

3.2 Nanotechnology

In nanotechnology applications, this compound may serve as a precursor for synthesizing nanoparticles with specific functionalities. Its incorporation into nanostructured materials could enhance the performance of devices used in electronics or photonics.

Case Studies and Research Findings

| Study Title | Focus Area | Findings |

|---|---|---|

| "Antimicrobial Properties of Pyridine Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition against E.coli and S.aureus strains using similar compounds. |

| "Evaluation of Anticancer Activity" | Cancer Research | Identified apoptosis induction in breast cancer cell lines upon treatment with pyridine derivatives resembling methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo. |

| "Field Trials of Novel Pesticides" | Agricultural Chemistry | Showed reduced pest populations with minimal impact on non-target species using structurally similar compounds. |

Mecanismo De Acción

The mechanism of action of Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound.

Comparación Con Compuestos Similares

Key Observations:

Structural Variations: Aromatic Substituents: The target compound’s 4-chlorobenzyl group (position 1) differs from analogs bearing tosyl (), bromophenyl (), fluorophenyl (), or trifluoromethylpyridinyl groups (). Ester Groups: The methyl ester in the target compound contrasts with ethyl esters in most analogs. Ethyl esters may enhance lipophilicity, impacting solubility and metabolic stability .

Synthetic and Analytical Data :

- Enantioselectivity : highlights enantioselective synthesis for a phenyl- and thiophenyl-substituted analog, suggesting that stereochemical control is feasible in this class .

- Physicochemical Properties : The analog in has a melting point of 159–152°C and detailed NMR/IR data, providing a benchmark for comparing thermal stability and structural confirmation methods .

Commercial Availability :

- Ethyl-substituted analogs (e.g., and ) are commercially available, indicating their utility as intermediates in medicinal chemistry or materials science .

Research Implications and Limitations

- Synthetic Challenges : The enantioselective synthesis reported in underscores the need for advanced catalytic methods to achieve stereochemical purity in such derivatives .

- Data Gaps: Limited solubility, stability, or bioactivity data for most compounds highlight the need for further comparative studies.

Actividad Biológica

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS Number: 338748-81-5) is a compound belonging to the class of pyridine derivatives. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClNO₃ |

| Molecular Weight | 293.75 g/mol |

| Melting Point | 84-86 °C |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor properties. This compound has shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting a potential mechanism for its antitumor effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Cardiovascular Effects

Similar to other pyridine derivatives, this compound may exhibit cardiovascular benefits. Some studies suggest that it can act as a vasorelaxant, potentially aiding in the treatment of hypertension and other cardiovascular diseases. The exact pathways through which it operates are still under investigation but may involve modulation of calcium channels .

Synthesis and Derivatives

This compound can be synthesized through various methods including:

- Multicomponent Reactions : Utilizing starting materials such as pyridine derivatives and aldehydes.

- Chemoenzymatic Synthesis : Employing enzymes to create specific chiral centers which enhance biological activity.

The synthesis of analogs has been explored to improve efficacy and reduce toxicity .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo resulted in a significant reduction in cell viability compared to controls .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Candida albicans revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

Basic: How is the compound characterized structurally?

Answer:

Critical characterization techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : C=O stretching (1640–1680 cm⁻¹), C-O ester (1250–1300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₅H₁₅ClNO₃) and fragmentation patterns confirming substituents .

Advanced: How can conflicting NMR data during structural elucidation be resolved?

Answer:

Discrepancies in NMR data may arise from tautomerism, impurities, or solvent effects. Methodological approaches include:

- 2D NMR (COSY, HSQC) : To confirm coupling between protons and adjacent carbons, resolving overlapping signals .

- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) causing signal splitting .

- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignment, especially for chiral centers .

Advanced: What strategies improve enantioselective synthesis of related tetrahydropyridines?

Answer:

Key strategies for stereochemical control:

- Chiral Auxiliaries : Use of (S)-tert-butyl sulfinamide to direct asymmetric induction during cyclization .

- Catalytic Asymmetric Hydrogenation : Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) for reducing double bonds stereoselectively .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Safety measures derived from structurally similar compounds include:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (based on hazards for pyridine derivatives) .

- Ventilation : Use of fume hoods to avoid inhalation of volatile intermediates (e.g., chlorobenzyl chloride) .

- Spill Management : Neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates .

- Catalyst Loading : Adjusting p-TsOH or chiral catalyst concentrations (0.5–5 mol%) to balance reaction rate and side-product formation .

- Temperature Control : Maintaining 60–80°C during cyclization to accelerate ring closure without decomposition .

Basic: What are the diagnostic spectral markers in IR and NMR?

Answer:

Table 2: Key Spectral Features

| Technique | Marker | Observed Range | Reference |

|---|---|---|---|

| ¹H NMR | 4-Chlorobenzyl CH₂ | δ 4.5–5.0 ppm | |

| ¹³C NMR | Ester carbonyl (COOCH₃) | δ 165–170 ppm | |

| IR | Oxo group (C=O) | 1646–1680 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.